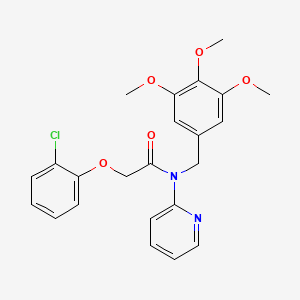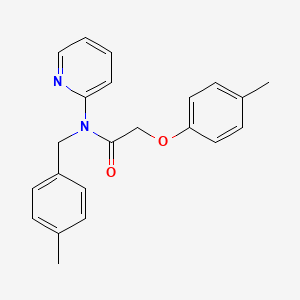![molecular formula C18H18N2OS B11365651 2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole](/img/structure/B11365651.png)
2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole is a complex organic compound that features a benzimidazole core linked to a phenoxyethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole typically involves multiple steps. One common route includes the reaction of 2-(prop-2-en-1-yl)phenol with ethylene oxide to form 2-[2-(prop-2-en-1-yl)phenoxy]ethanol. This intermediate is then reacted with a suitable thiol compound to introduce the sulfanyl group, forming 2-[2-(prop-2-en-1-yl)phenoxy]ethyl sulfide. Finally, this compound is cyclized with o-phenylenediamine under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Alkyl halides, acyl halides
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate
- Phenol, 2,6-dimethoxy-4-(2-propenyl)-
- 2-allylphenol derivatives .
Uniqueness
2-({2-[2-(prop-2-en-1-yl)phenoxy]ethyl}sulfanyl)-1H-benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzimidazole core is known for its bioactivity, while the phenoxyethyl sulfanyl group adds versatility in chemical modifications and potential interactions with biological targets .
Properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-[2-(2-prop-2-enylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H18N2OS/c1-2-7-14-8-3-6-11-17(14)21-12-13-22-18-19-15-9-4-5-10-16(15)20-18/h2-6,8-11H,1,7,12-13H2,(H,19,20) |
InChI Key |
JZFGLGARSTYZFD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B11365569.png)
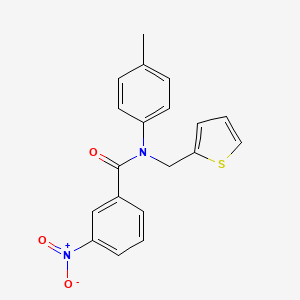
![N-(5-chloro-2-methoxyphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365576.png)
![2-(9-Isopropyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B11365583.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11365585.png)
![N-[4-(acetylamino)phenyl]-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11365588.png)
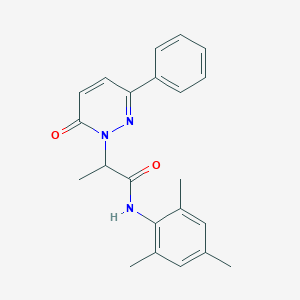
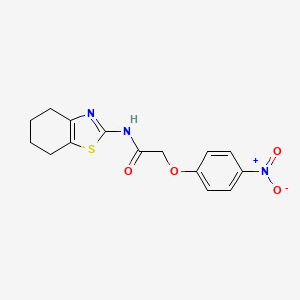

![5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11365626.png)
![N-(4-methoxyphenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11365636.png)
![2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11365638.png)
